![molecular formula C10H13NO2 B3025429 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine CAS No. 613656-45-4](/img/structure/B3025429.png)

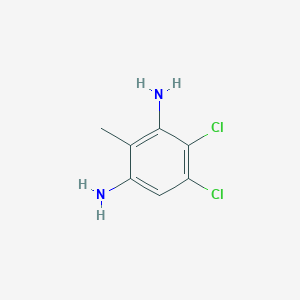

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Overview

Description

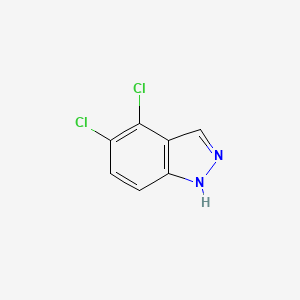

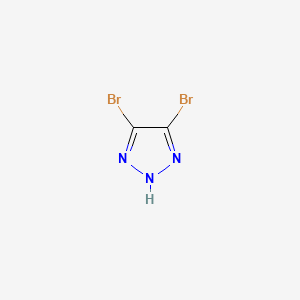

The compound “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine” is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a type of organic compound known as a benzodioxin . Benzodioxins are characterized by a benzene ring fused to a dioxin ring . In this case, the benzodioxin is substituted at the 6-position with an amine group that is further substituted with a methyl group .

Scientific Research Applications

B-Raf Inhibitory and Anti-proliferation Activities

- Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for B-Raf inhibitory and anti-proliferation activities. This research highlights the role of these compounds in cancer treatment, particularly against the B-Raf(V600E) mutation and the WM266.4 human melanoma cell line (Yang et al., 2012).

Dopamine D4 Receptor Ligands

- A study explored derivatives of 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine, revealing high affinity as dopamine D4 receptor ligands. This research is significant for imaging studies using positron emission tomography (PET) for neurological applications (Kügler et al., 2011).

Antibacterial and Antifungal Properties

- Two tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one were synthesized and showed significant antimicrobial activity. This research contributes to the development of new antibacterial and antifungal agents (Shinde et al., 2021).

Enzyme Inhibition Studies

- New sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential in treating diabetes and neurodegenerative diseases (Abbasi et al., 2019).

Inhibitors Against Caspase-3

- Research on disubstituted 1,2,3-triazoles as inhibitors against caspase-3, an enzyme playing a key role in apoptosis, has been conducted. This could have implications in cancer treatment and other diseases involving cell death (Jiang & Hansen, 2011).

COX-2 Inhibitors and Anti-inflammatory Agents

- A study synthesized 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine compounds as selective COX-2 inhibitors. These have potential applications as anti-inflammatory agents with reduced side effects compared to traditional NSAIDs (Sun et al., 2016).

Organic Light-Emitting Devices

- Research on fused polycyclic aryl fragments, including 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole, for use in blue-emissive organic light-emitting devices (OLEDs). This has implications for the development of more efficient and versatile OLEDs (Jayabharathi et al., 2018).

FFA1 Agonists for Antidiabetic Therapy

- A study identified 2,3-dihydrobenzo[b][1,4]dioxine as a novel scaffold for FFA1 agonists, leading to the discovery of a potent compound that showed promise in improving glucose tolerance in mice, indicating potential in antidiabetic therapy (Kong et al., 2019).

Future Directions

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRVQMJUPNRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397651 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine | |

CAS RN |

613656-45-4 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)